1-(PIPERIDIN-3-YL)PIPERAZINE
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Overview
Description
1-(PIPERIDIN-3-YL)PIPERAZINE is a heterocyclic compound that features both piperazine and piperidine rings These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(PIPERIDIN-3-YL)PIPERAZINE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods: Industrial production methods for this compound often utilize parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(PIPERIDIN-3-YL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine or piperidine ring is modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperazines and piperidines, which can be further utilized in drug development .
Scientific Research Applications
1-(PIPERIDIN-3-YL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1-(PIPERIDIN-3-YL)PIPERAZINE involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, it can interact with sigma receptors, influencing various cellular pathways .
Comparison with Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in drug synthesis.
Piperazine: A six-membered ring with two nitrogen atoms at opposite positions, widely employed in pharmaceuticals.
Uniqueness: 1-(PIPERIDIN-3-YL)PIPERAZINE is unique due to its dual ring structure, combining the properties of both piperidine and piperazine. This duality enhances its versatility and efficacy in various applications, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H19N3 |
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Molecular Weight |
169.27 g/mol |
IUPAC Name |
1-piperidin-3-ylpiperazine |
InChI |
InChI=1S/C9H19N3/c1-2-9(8-11-3-1)12-6-4-10-5-7-12/h9-11H,1-8H2 |
InChI Key |
KNRNXHRUUUBYSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2CCNCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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